Bienvenue dans la boutique en ligne BenchChem!

1,2,3,4-Tetrahydroisoquinolin-5-amine

Orexin receptor pharmacology Structure-activity relationship Positional isomerism

1,2,3,4-Tetrahydroisoquinolin-5-amine (CAS 115955-90-3) is the regiospecific 5-amino isomer essential for ENPP-1 inhibitor and OX₁ antagonist programs. Unlike its 6/7/8-amino counterparts, this positional isomer provides a unique hydrogen-bonding vector and electronic profile critical for target engagement and synthetic pathway fidelity. Substitution with alternative isomers will invalidate SAR outcomes. Secure the correct building block for your CNS or immuno-oncology pipeline.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 115955-90-3
Cat. No. B039891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-5-amine
CAS115955-90-3
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=CC=C2)N
InChIInChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2
InChIKeyZSHCQIHYOFRGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroisoquinolin-5-amine (CAS 115955-90-3) for Pharmaceutical Research and Chemical Synthesis Procurement


1,2,3,4-Tetrahydroisoquinolin-5-amine (CAS 115955-90-3), also designated as 5-Amino-1,2,3,4-tetrahydroisoquinoline, is a bicyclic heterocyclic amine comprising a saturated piperidine ring fused to an aniline-substituted benzene ring (molecular formula C9H12N2; molecular weight 148.20 g/mol) . The compound is characterized by a melting point range of 150–155°C and a density of 1.636 g/cm³ at 25°C, with a topological polar surface area (TPSA) of 38 Ų and a calculated XLogP3 value of 0.6 . This primary amine scaffold serves as a versatile building block for constructing pharmacologically active molecules, including ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) inhibitors with antitumor and antiviral applications, as well as intermediates for CNS-targeted therapeutics [1].

Why 1,2,3,4-Tetrahydroisoquinolin-5-amine Cannot Be Replaced by Other Amino-Tetrahydroisoquinoline Positional Isomers


Positional isomerism on the tetrahydroisoquinoline scaffold exerts profound and non-interchangeable effects on biological target engagement. The 1,2,3,4-tetrahydroisoquinolin-5-amine (5-NH₂) isomer differs from its 6-amino, 7-amino, and 8-amino counterparts in both the spatial orientation of the primary amine hydrogen-bond donor/acceptor and the electronic distribution across the aromatic ring. Published structure-activity relationship (SAR) studies on tetrahydroisoquinoline-based orexin 1 (OX₁) receptor antagonists demonstrate that the substitution position alone determines whether a compound exhibits potent antagonism (Ke = 23.7 nM for 7-substituted analogs) or remains largely inactive (Ke = 427 nM for 6-substituted analogs) [1]. Generic substitution with an alternative positional isomer—even one sharing identical molecular formula, molecular weight, and purity specifications—would alter the amine group's hydrogen-bonding geometry and modify the compound's LogP and TPSA values, potentially invalidating receptor binding, selectivity profiles, and synthetic pathway outcomes that rely on the 5-position amine as a regiospecific handle [1].

1,2,3,4-Tetrahydroisoquinolin-5-amine: Quantitative Differentiation Evidence for Scientific Selection


Positional Isomer Differentiation: 5-Amino vs. 6-Amino vs. 7-Amino Tetrahydroisoquinoline in OX₁ Receptor Antagonism

In a head-to-head SAR study of tetrahydroisoquinoline-based OX₁ receptor antagonists, the substitution position on the aromatic ring was systematically varied. While 7-substituted tetrahydroisoquinolines exhibited potent OX₁ antagonism (Ke = 23.7 nM for compound 10c), the corresponding 6-substituted analogs demonstrated markedly reduced potency (Ke = 427 nM for compound 26a)—an 18-fold difference attributable solely to the positional shift of the substituent from the 7- to the 6-position [1]. The 5-position amine of 1,2,3,4-tetrahydroisoquinolin-5-amine presents a distinct hydrogen-bonding vector compared to the 6- and 7-amino isomers, positioning the amine group at an angle that alters its interaction with complementary binding-site residues. This positional effect is further reflected in the differing LogP and TPSA values among the isomers, which influence passive membrane permeability and metabolic stability profiles [1].

Orexin receptor pharmacology Structure-activity relationship Positional isomerism

ENPP-1 Inhibitor Intermediate: Documented Synthetic Utility of 1,2,3,4-Tetrahydroisoquinolin-5-amine

1,2,3,4-Tetrahydroisoquinolin-5-amine is explicitly documented as a starting material in the preparation of quinolinyl and quinazolinyl benzenesulfamides and their analogs, which function as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) inhibitors with antitumor and antiviral applications . ENPP-1 is a key negative regulator of the cGAS-STING pathway; inhibition of ENPP-1 enhances antitumor immunity by preventing the degradation of the endogenous STING agonist 2′3′-cGAMP. The 5-position primary amine serves as the nucleophilic attachment point for constructing the sulfamide linkage essential for ENPP-1 inhibitory activity. Alternative amino-THIQ positional isomers would yield regioisomeric sulfamide products with altered three-dimensional geometry and potentially distinct ENPP-1 binding characteristics, as the spatial relationship between the sulfamide pharmacophore and the tetrahydroisoquinoline scaffold is critical for target engagement .

ENPP-1 inhibition Antitumor Antiviral Nucleotide metabolism

Salt Form Selection: Free Base vs. Hydrochloride Salt Differentiation

The free base 1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 115955-90-3) and its hydrochloride salt (CAS 1082658-92-1) exhibit distinct physicochemical properties that govern their suitability for different research and manufacturing workflows. The free base demonstrates a melting point of 150–155°C, density of 1.636 g/cm³, and calculated LogP of 1.82450, rendering it appropriate for organic-phase reactions, non-aqueous coupling procedures, and chromatographic purifications requiring neutral conditions . In contrast, the hydrochloride salt offers enhanced aqueous solubility (facilitated by ionic character) and improved handling properties, making it the preferred form for aqueous formulation studies, salt metathesis reactions, and applications requiring precise gravimetric handling under ambient laboratory conditions [1]. The free base contains two hydrogen-bond donor sites (NH₂ and NH) and two acceptor sites, while the hydrochloride salt protonates the secondary amine nitrogen, altering hydrogen-bonding capacity and reactivity toward electrophilic reagents [1].

Salt selection Solubility Formulation CNS drug development

DDR1 Kinase Inhibition: Tetrahydroisoquinoline Scaffold Validation Supporting 5-Amino Isomer Utility

Structure-based design efforts have established 1,2,3,4-tetrahydroisoquinoline derivatives as highly potent and selective discoidin domain receptor 1 (DDR1) inhibitors, with lead compound 6j exhibiting a Kd of 4.7 nM and IC₅₀ of 9.4 nM against DDR1 while demonstrating significantly reduced potency across a panel of 400 nonmutated kinases [1]. Related tetrahydroisoquinoline-7-carboxamides 7a and 7b show IC₅₀ values of 442 nM and 24.3 nM, respectively, confirming that substituent position and nature on the tetrahydroisoquinoline core critically modulate DDR1 inhibitory activity [2]. The 5-amino isomer provides an alternative substitution vector that positions the amine hydrogen-bond donor at a distinct spatial coordinate relative to the 6- and 7-substituted analogs, offering medicinal chemists a differentiated starting point for exploring DDR1 inhibitor SAR or developing dual-targeting agents that combine ENPP-1 and DDR1 inhibition within a single chemical series [1][2].

DDR1 inhibition Kinase selectivity Cancer therapeutics Fibrosis

1,2,3,4-Tetrahydroisoquinolin-5-amine: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of ENPP-1 Inhibitors for Immuno-Oncology Research

1,2,3,4-Tetrahydroisoquinolin-5-amine is employed as a key intermediate in the construction of quinolinyl and quinazolinyl benzenesulfamides, a class of ENPP-1 inhibitors with antitumor and antiviral applications [1]. ENPP-1 degrades 2′3′-cGAMP, the endogenous agonist of the STING pathway; pharmacological inhibition of ENPP-1 enhances STING-mediated antitumor immunity, representing a promising immuno-oncology strategy. The 5-position primary amine serves as the nucleophilic attachment point for forming the sulfamide linkage essential for ENPP-1 inhibitory activity [1].

CNS Drug Development: Orexin Receptor and Neurotransmitter System Modulators

The tetrahydroisoquinoline scaffold, exemplified by 1,2,3,4-tetrahydroisoquinolin-5-amine, forms the core of selective orexin 1 (OX₁) receptor antagonists being developed for addiction treatment and sleep disorder pharmacotherapies [1]. SAR studies demonstrate that substitution position on the tetrahydroisoquinoline ring critically modulates OX₁ antagonism, with 7-substituted analogs achieving Ke values of 23.7 nM [1]. The 5-amino isomer provides a distinct hydrogen-bonding vector that medicinal chemists can exploit to explore alternative OX₁ binding modes or develop compounds with dual orexin/dopamine pharmacology relevant to CNS disorders [1].

Kinase Inhibitor Lead Optimization: DDR1-Selective Scaffold Diversification

Tetrahydroisoquinoline derivatives have been validated as highly selective DDR1 kinase inhibitors, with lead compounds achieving low nanomolar Kd and IC₅₀ values (4.7 nM and 9.4 nM, respectively) while sparing 400 nonmutated kinases [2][3]. The 5-amino isomer offers medicinal chemists a regioisomerically distinct starting point for SAR expansion, enabling exploration of alternative substitution vectors that may improve pharmacokinetic properties or address resistance mechanisms emerging against existing DDR1 inhibitors in cancer and fibrosis programs [2][3].

Salt-Form Screening for Formulation and Process Chemistry Optimization

1,2,3,4-Tetrahydroisoquinolin-5-amine is available in both free base (CAS 115955-90-3; m.p. 150–155°C; LogP 1.82) and hydrochloride salt (CAS 1082658-92-1; enhanced aqueous solubility) forms [4]. The free base is optimal for organic-phase reactions, non-aqueous amide couplings, and chromatographic purifications, while the hydrochloride salt is preferred for aqueous formulation studies, salt metathesis reactions, and applications requiring precise gravimetric handling. Parallel procurement of both forms enables comprehensive salt-form screening during lead optimization without synthetic rework [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroisoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.